molecular formula C8H8F3N3O2 B2474896 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 869948-09-4

7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2474896
CAS No.: 869948-09-4
M. Wt: 235.166
InChI Key: YLBIZNHNPLOPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a complex organic compound characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyrazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolopyrimidine core followed by the introduction of the trifluoromethyl group. Common synthetic routes include:

  • Condensation Reactions: Involving the reaction of appropriate precursors such as hydrazines and β-ketoesters under acidic or basic conditions.

  • Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfates under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires the use of specialized reactors and precise control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Conversion of the compound to its corresponding carboxylic acid derivatives.

  • Reduction: Reduction of the pyrazolopyrimidine core to simpler derivatives.

  • Substitution Reactions: Replacement of functional groups within the molecule with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution Reactions: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Reduced pyrazolopyrimidines.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Pyrazolopyrimidines: Structurally similar compounds with varying substituents.

  • Trifluoromethylated Compounds: Other compounds containing the trifluoromethyl group.

Uniqueness: 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid stands out due to its specific combination of the pyrazolopyrimidine core and the trifluoromethyl group, which imparts unique chemical and biological properties.

Properties

IUPAC Name

7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O2/c9-8(10,11)5-1-2-12-6-3-4(7(15)16)13-14(5)6/h3,5,12H,1-2H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBIZNHNPLOPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=NN2C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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